2-(Indolin-1-yl)thiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H11N3S/c12-10-7-15-11(13-10)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6,12H2 |
InChI Key |
SHURLPLWJIVSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CS3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification Strategies for 2 Indolin 1 Yl Thiazol 4 Amine and Its Analogues
Established Synthetic Pathways to the 2-Aminothiazole (B372263) Core Structure
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. nih.gov The most common and versatile methods involve the condensation of a thiourea (B124793) or thioamide derivative with an α-halocarbonyl compound. nih.govresearchgate.net
Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for Precursors of 2-(Indolin-1-yl)thiazol-4-amine
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of 2-aminothiazoles. nih.govyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. youtube.comderpharmachemica.com For the synthesis of precursors to this compound, this typically involves reacting an appropriate α-halocarbonyl compound with thiourea. The resulting 2-aminothiazole can then be further functionalized.
The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a thiazoline (B8809763) intermediate. youtube.com Subsequent dehydration yields the aromatic thiazole ring. youtube.com
A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of the Hantzsch synthesis. These include the use of microwave irradiation, solid-phase synthesis, and various catalysts like iodine, silica (B1680970) chloride, and ionic liquids. nih.gov For instance, a green chemistry approach utilizes a magnetically separable nanocatalyst for the one-pot synthesis of 2-aminothiazoles from acetophenone (B1666503) derivatives and thiourea, using trichloroisocyanuric acid (TCCA) as a halogen source. rsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Iodine | Ethanol (B145695) | Reflux | Good | nih.gov |
| Silica Chloride | - | - | Good | nih.gov |
| 1,3-di-n-butylimidazolium tetrafluoroborate | - | - | Good | nih.gov |
| Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 °C | High | rsc.org |
Exploration of Alternative Cyclization Strategies for Thiazole Ring Formation
While the Hantzsch synthesis is prevalent, other methods for constructing the thiazole ring exist. One such method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to generate an α-bromo-α-formylacetate hemiacetal intermediate. nih.gov This intermediate can then be cyclized with thioureas to afford 2-aminothiazole-5-carboxylates. nih.gov Another approach involves the direct combination of carbonyl compounds and thiourea using bromine as a condensing agent. nih.gov
Furthermore, the conversion of thiazoline derivatives to thiazoles through dehydrogenation using reagents like manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4) represents another synthetic route. derpharmachemica.com
Approaches for Regioselective Introduction of the Indoline (B122111) Moiety
Once the 2-aminothiazole core is established, the next critical step is the introduction of the indoline moiety. This is typically achieved through N-alkylation or N-arylation reactions, where the nitrogen of the indoline acts as a nucleophile.
N-Alkylation and N-Arylation Methodologies for Indoline Incorporation
The direct coupling of indoline with a suitably functionalized thiazole is a common strategy. For instance, a thiazole bearing a leaving group at the 2-position can undergo nucleophilic substitution by indoline.
Transition metal-catalyzed cross-coupling reactions are powerful tools for N-arylation. Copper-catalyzed methods, in particular, have been employed for the N-arylation of various nitrogen-containing heterocycles. beilstein-journals.org For example, N-phenyl- and N-thiazolyl-1H-indazoles have been synthesized via copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. beilstein-journals.org Similar strategies could be adapted for the coupling of indoline with a 2-halothiazole. Palladium-catalyzed N-arylation is another widely used method, often employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov
Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective C-H and N-H bond functionalization of indolines, providing access to N-alkylated derivatives. organic-chemistry.org This method offers a greener alternative, often using water as a solvent. organic-chemistry.org Iron catalysts have also been shown to effectively promote the N-alkylation of indolines using alcohols. nih.gov
Table 2: Catalytic Systems for N-Alkylation/Arylation of Indoline/Indole (B1671886)
| Catalyst System | Reaction Type | Substrates | Reference |
| CuI / 1,10-phenanthroline | N-Arylation | o-chlorinated arylhydrazones | beilstein-journals.org |
| Pd₂(dba)₃ / Bulky phosphine | N-Arylation | Aryl halides | nih.gov |
| Iridium complex | N-Alkylation | Alcohols | organic-chemistry.org |
| Tricarbonyl(cyclopentadienone) iron complex | N-Alkylation | Alcohols | nih.gov |
| Dinuclear Zinc-ProPhenol | N-Alkylation | Aldimines | nih.gov |
Strategic Functional Group Interconversions Involving the Indoline Nitrogen Atom
In some synthetic strategies, the indoline nitrogen may be part of a precursor functional group that is later converted to the desired amine. For example, a nitro group on an aromatic ring attached to the thiazole could be reduced to an amino group, followed by cyclization to form the indoline ring.
Systematic Strategies for Structural Elaboration and Derivatization of this compound
With the core structure of this compound in hand, further diversification can be achieved by modifying different parts of the molecule.
The amino group at the 4-position of the thiazole ring is a prime site for derivatization. It can be acylated, alkylated, or used as a handle for the introduction of other functional groups. For example, acylation of 4-(indol-3-yl)thiazol-2-amines with various acid chlorides has been reported to produce a library of compounds. mdpi.comnih.gov
The indoline ring also offers opportunities for modification. The aromatic portion of the indoline can be functionalized through electrophilic aromatic substitution reactions. For instance, direct C5-H iodination of indoles has been achieved under mild, metal-free conditions. rsc.org The resulting aryl iodides are versatile intermediates for further cross-coupling reactions. The nitrogen atom of the indoline can also be further functionalized if it is not already part of the thiazole linkage.
Finally, the thiazole ring itself can be substituted at the 5-position. Structure-activity relationship (SAR) studies on other 2-aminothiazole derivatives have shown that substitution at the C4 and C5 positions can significantly impact biological activity. nih.gov For instance, introducing a phenyl group at the C4-position or a bromo group at the C5-position has been shown to influence the potency of certain compounds. nih.gov
Stereoselective and Regioselective Substitution Patterns on the Thiazole Ring (e.g., C-5 Position)
The functionalization of the thiazole ring, particularly at the C-5 position, is a key strategy for modulating the biological activity of 2-aminothiazole derivatives. nih.govmdpi.com The introduction of various substituents at this position can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
One common approach to functionalize the C-5 position is through electrophilic substitution reactions. For instance, the C-5 position of the 2-aminothiazole ring can be acylated or can undergo reactions like the Claisen-Schmidt condensation to introduce chalcone-imine derivatives. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives highlights the importance of the carboxanilide side chain at the C-5 position for potential cytostatic effects. mdpi.com
While specific examples for the stereoselective and regioselective C-5 functionalization of this compound are not extensively documented, general methods for 2-aminothiazoles can be applied. For example, the reaction of a suitable precursor with N-bromosuccinimide (NBS) can introduce a bromine atom at the C-5 position, which can then serve as a handle for further cross-coupling reactions to introduce a variety of substituents. mdpi.com
Table 1: Potential Regioselective Reactions at the C-5 Position of the Thiazole Ring
| Reaction Type | Reagents and Conditions | Potential Substituent |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Acylation | Acyl chloride, Lewis acid | -C(O)R |
| Vilsmeier-Haack | POCl₃, DMF | -CHO |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
This table presents potential reactions based on general reactivity of 2-aminothiazole derivatives.
Modifications and Functionalization of the Indoline Ring System
The indoline ring system offers multiple sites for functionalization, allowing for the fine-tuning of the molecule's properties. Both the benzene (B151609) and the pyrrolidine (B122466) moieties of the indoline ring can be selectively modified.
The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution. The amino group of the indoline is an activating, ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom (C-5 and C-7). libretexts.orgmsu.eduuci.edu However, the bulky thiazole substituent at the 1-position may sterically hinder the C-7 position, potentially favoring substitution at the C-5 position.
Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.combyjus.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield the 5-nitro derivative of this compound. Subsequent reduction of the nitro group to an amine would provide a handle for further derivatization.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Indoline Ring
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitroindolin-1-yl)thiazol-4-amine |
| Bromination | Br₂, FeBr₃ | 2-(5-Bromoindolin-1-yl)thiazol-4-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acylindolin-1-yl)thiazol-4-amine |
This table presents potential reactions and expected major products based on general principles of electrophilic aromatic substitution on activated benzene rings.
The pyrrolidine ring of the indoline system can also be functionalized, though this can be more challenging than substitution on the aromatic ring. The N-H proton of an unprotected indoline can be substituted, or C-H functionalization can be achieved. Biocatalytic strategies using engineered myoglobin (B1173299) variants have shown promise for the C-3 functionalization of unprotected indoles, a reaction that could potentially be adapted for indolines. rochester.edu Additionally, Lewis acid-mediated reactions can facilitate the amino-methylation of indoles at the C-3 position. nih.gov
Design and Introduction of Linkers and Side Chains for Advanced Chemical Biology Applications
The development of chemical probes is essential for studying biological systems. nih.gov The this compound scaffold can be functionalized with linkers to create such probes. The amino group at the C-4 position of the thiazole ring and functional groups introduced onto the indoline ring serve as potential attachment points for these linkers.
The choice of linker is critical and depends on the intended application. Linkers can vary in length, flexibility, and chemical properties. For example, polyethylene (B3416737) glycol (PEG) linkers can be used to improve solubility and pharmacokinetic properties, while more rigid linkers can be used to control the spatial orientation of an attached reporter group or binding moiety. The synthesis of such derivatives would typically involve the coupling of a functionalized this compound with a linker possessing a complementary reactive group.
Application of Modern Synthetic Techniques to this compound Synthesis
Modern synthetic techniques can significantly improve the efficiency and environmental friendliness of chemical syntheses. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool in medicinal chemistry.
Microwave-Assisted Organic Synthesis Methodologies
Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govresearchgate.net The synthesis of various heterocyclic compounds, including those containing indole and thiazole moieties, has been successfully achieved using microwave assistance. nih.govresearchgate.netnih.govsemanticscholar.orgconnectjournals.comrsc.org
A plausible microwave-assisted synthesis of a close analog, 5-(2-aminothiazol-4-yl)indolin-2-one, involves the reaction of 5-chloroacetyloxindole (B152591) with thiourea in ethanol in a sealed tube under microwave irradiation at 120 °C for 35 minutes. chemicalbook.com This suggests that the synthesis of this compound and its derivatives could be significantly optimized using microwave technology. The benefits include reduced reaction times, potentially from hours to minutes, and often improved yields.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Compound
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Typically several hours | 35 minutes |
| Temperature | Varies (often reflux) | 120 °C |
| Yield | Variable | 92% (for 5-(2-aminothiazol-4-yl)indolin-2-one) chemicalbook.com |
This table is based on the synthesis of a closely related analog and illustrates the potential advantages of microwave synthesis.
Investigation of Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and simplify reaction procedures. For the synthesis of 2-aminothiazole derivatives, which are structurally related to this compound, several eco-friendly methods have been reported. These often involve the Hantzsch thiazole synthesis, a classical method that has been adapted to greener conditions.
One approach involves the one-pot, four-component green synthesis of functionalized 1,4-dihydropyridines under ultrasound irradiation in aqueous ethanol, which showcases a catalyst-free method for creating complex molecules. rsc.org While not a direct synthesis of the target compound, this methodology highlights the trend towards eliminating catalysts in multicomponent reactions. Another relevant example is the catalyst-free synthesis of functionalized 1,2,4-triazoles from arylidene thiazolone, which can be performed in both batch and continuous flow, demonstrating the versatility of catalyst-free approaches. nih.gov
In the context of indolinone derivatives, a solvent-free synthesis of new 1,2,3-triazolidene-indolinone derivatives has been achieved using an ionic liquid which also acts as a catalyst. researchgate.net This method, while not strictly catalyst-free, significantly reduces the use of volatile organic solvents.
While specific data for the catalyst-free and solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles from related syntheses can be applied. A hypothetical catalyst-free synthesis could involve the direct condensation of a suitable indoline-derived thiourea with a 3-haloketone precursor under thermal or microwave conditions.
Table 1: Examples of Catalyst-Free and Solvent-Free Synthesis Conditions for Related Heterocycles
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | Dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, substituted aldehydes | Ultrasound, aqueous ethanol, room temperature | Functionalized 1,4-dihydropyridines | 89-96 | rsc.org |
| 2 | Arylidene thiazolone, aryl/alkyl-hydrazine | Heat | Functionalized 1,2,4-triazoles | Not Specified | nih.gov |
| 3 | 2-Formylbenzoic acid, 1,4-disubstituted 1,2,3-triazolyl aldehydes, oxindole | [Et3NH][HSO4], heat | 1,2,3-Triazolidene-indolinone derivatives | Excellent | researchgate.net |
Utility of Flow Chemistry Systems for Enhanced Synthetic Efficiency
Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of indole and thiazole derivatives has demonstrated significant improvements in efficiency.
The synthesis of indole derivatives, in general, has been significantly advanced by flow chemistry techniques, including the Fischer indole synthesis, Hemetsberger–Knittel indole synthesis, and indolization by reductive cyclization of nitro compounds. nih.gov For instance, the Fischer indole synthesis has been performed in a continuous flow system at 230 °C with a residence time of 20 seconds, yielding the product in 90% yield with a high throughput. nih.gov
Table 2: Parameters for Flow Chemistry Synthesis of Indole-Thiazole Derivatives
| Product | Reaction Steps | Residence Time (min) | Temperature (°C) | Overall Yield (%) | Reference |
| 2-(1H-Indol-3-yl)thiazoles | Hantzsch thiazole synthesis, deketalization, Fischer indole synthesis | < 15 | 150-200 | 38-82 | nih.gov |
| Tetrahydrocarbazole | Fischer indole synthesis | 5 | 90 | Not Specified | uc.pt |
| 3-Methylindole | Fischer indole synthesis | 4 | 200 | High | uc.pt |
| 7-Ethyltryptophol | Fischer indole synthesis | 3 | 150 | 40-50 | uc.pt |
Asymmetric and Stereoselective Synthesis of Chiral this compound Analogues
The presence of stereocenters in drug molecules can have a profound impact on their pharmacological activity. Therefore, the development of asymmetric and stereoselective methods for the synthesis of chiral this compound analogues is of high importance.
Development of Asymmetric Catalytic Approaches
Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds. While specific examples for the asymmetric synthesis of this compound are scarce, general strategies for the asymmetric synthesis of chiral amines and related heterocycles can be considered. Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established method for producing chiral amines with high enantioselectivity. acs.org This approach could potentially be adapted for the synthesis of chiral indoline precursors.
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. For instance, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov Furthermore, a dipeptide-based multifunctional Brønsted base organocatalyst has been developed for the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, providing access to chiral 1,4-sulfur bridged piperidinones with high enantioselectivities. nih.gov These examples demonstrate the potential of organocatalysis in constructing chiral heterocyclic systems.
A strategy for the switchable divergent synthesis of chiral indole derivatives has been established via chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles, yielding chiral indolenines and fused indolines with excellent enantioselectivities. researchgate.net
Table 3: Examples of Asymmetric Catalytic Approaches for Related Chiral Heterocycles and Amines
| Catalyst Type | Reaction | Chiral Product | Enantiomeric Excess (ee) | Reference |
| Iridium/f-binaphane | Asymmetric hydrogenation/lactamization | Eburnamine–Vincamine alkaloids | High | acs.org |
| Chiral Phosphoric Acid | [4+2] heteroannulation/1,2-aryl/alkyl shift | C3-substituted morpholinones | High | nih.gov |
| Dipeptide-based Brønsted base | [4+2] annulation | Chiral 1,4-sulfur bridged piperidinones | High | nih.gov |
| Chiral Phosphoric Acid | Asymmetric dearomatization | Chiral indolenines/indolines | up to 99% | researchgate.net |
Evaluation of Chiral Resolution Techniques for Enantiomeric Separation
When a racemic mixture of a chiral compound is synthesized, chiral resolution is necessary to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most common and effective methods for this purpose. nih.gov
Various types of CSPs are available, including polysaccharide-based, protein-based, and synthetic multiple-interaction phases. The choice of CSP and mobile phase is crucial for achieving good separation. For example, a Chiralpak IG-3 column has been used for the successful single-run separation of sertraline (B1200038) enantiomers in reversed-phase mode. nih.gov For primary amine compounds, chiral crown ether-based stationary phases have proven to be particularly useful. nih.gov
An alternative to chromatographic resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine. nih.gov The resulting diastereomers can then be separated by crystallization. Another approach is cocrystal formation with a chiral coformer. rsc.org
For the enantiomeric separation of thiazolidine-2-carboxylic acid, a pre-column derivatization with aniline (B41778) followed by separation on a Chiralcel OD-H column has been reported. researchgate.net This demonstrates that derivatization can be a useful strategy to enhance chiral recognition.
Table 4: Chiral Resolution Techniques for Amines and Related Compounds
| Compound Class | Resolution Method | Chiral Selector/Agent | Mobile Phase/Solvent | Reference |
| β-blockers | HPLC | Chiralpak IG-3 | Polar-organic, reversed-phase, HILIC | nih.gov |
| Primary amines | HPLC | Crownpak CR (+) | Not Specified | nih.gov |
| Racemic amines | Diastereomeric salt formation | Tartaric acid, brucine | Various | nih.gov |
| Thiazolidine-2-carboxylic acid | HPLC (with derivatization) | Chiralcel OD-H | n-hexane-isopropanol | researchgate.net |
Biological Activity and Molecular Mechanism Elucidation of 2 Indolin 1 Yl Thiazol 4 Amine
In Vitro Pharmacological Profiling and Molecular Target Identification
Enzymatic Inhibition Assays (e.g., Kinases, Phosphatases, Proteases)
No studies reporting the inhibitory activity of 2-(Indolin-1-yl)thiazol-4-amine against any enzymes, including kinases, phosphatases, or proteases, have been identified.
Receptor Binding and Receptor Modulation Studies
There is no available data on the binding affinity or modulatory effects of this compound at any known receptors.
Cell-Based Assays for Specific Biological Responses (e.g., Antiproliferative Activity in Specific Cell Lines, Immunomodulatory Effects, Neuroprotection)
No cell-based assay results have been published to indicate whether this compound possesses antiproliferative, immunomodulatory, neuroprotective, or any other specific biological activities.
Advanced Phenotypic Screening Methodologies and Target Deconvolution Strategies
The compound this compound has not been reported in any high-throughput phenotypic screening campaigns, and therefore no target deconvolution strategies have been applied.
Investigation of Intracellular Signaling Pathways Modulated by this compound
Western Blotting and Immunofluorescence Techniques for Protein Expression and Localization Analysis
Due to the absence of primary biological activity data, no subsequent mechanistic studies, such as Western blotting or immunofluorescence to analyze protein expression or localization in response to treatment with this compound, have been conducted.
Global Gene Expression Profiling (e.g., RNA-sequencing)
A comprehensive search of scientific literature did not yield any studies that have performed global gene expression profiling, such as RNA-sequencing, on cells or tissues treated with this compound. Therefore, there is no available data on the transcriptomic changes induced by this specific compound.
Application of Reporter Gene Assays for Pathway Activation Studies
There are no specific published studies detailing the use of reporter gene assays to investigate the activation or inhibition of specific signaling pathways by this compound. Research into its effects on pathways such as NF-κB, Wnt, or others using this technique has not been reported.
Comprehensive Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Analogues
While SAR studies are common for bioactive scaffolds, specific and comprehensive investigations detailing the relationships for this compound are not available. The following subsections outline the type of data that would be required for such an analysis, though the data itself is not present in the literature for this compound.
Quantitative Impact of Thiazole (B1198619) Ring Substituents on Biological Activity and Selectivity Profiles
No published data exists that quantitatively assesses how different substituents on the thiazole ring of the this compound scaffold affect its biological activity and selectivity.
Elucidating the Influence of Indoline (B122111) Ring Modifications on the Overall Biological Profile
Specific studies elucidating the influence of modifying the indoline ring of this compound on its biological profile have not been found.
Development and Validation of Pharmacophore Models for Rational Design
There are no published pharmacophore models that have been specifically developed and validated for the rational design of analogues based on the this compound structure.
Preclinical Research on this compound Remains Undisclosed
Initial investigations into the biological activity and molecular mechanisms of the chemical compound this compound have yet to yield publicly available data on its preclinical in vivo efficacy or relevant pharmacodynamic biomarkers. Extensive searches of scientific literature and databases have not revealed any specific studies detailing the evaluation of this particular compound in established oncological or inflammatory disease models.
The exploration of novel chemical entities for therapeutic potential is a rigorous process, with preclinical in vivo studies representing a critical step in development. These studies are essential for establishing proof-of-concept and understanding how a compound affects a living organism. However, for this compound, information regarding its performance in such models is not currently in the public domain.
Similarly, there is a lack of accessible research on the identification and validation of pharmacodynamic biomarkers for this compound. These markers are crucial for monitoring the biological effects of a potential drug and for linking them to its mechanism of action. The absence of this information suggests that research into this compound may be in its early stages or that the findings have not yet been published.
While research exists on compounds with similar structural motifs, such as indoline and thiazole rings, these studies focus on different derivatives. For instance, derivatives of 1-(indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one have been investigated for their potential as anti-HBV agents through the activation of TLR7. nih.gov Additionally, a range of 4-(indol-3-yl)thiazole-2-amines have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com Other related research has explored the anti-inflammatory and analgesic activities of different indolin-2-one derivatives. mdpi.com However, these findings are not directly applicable to this compound.
The scientific community awaits the publication of dedicated studies to elucidate the specific biological activities and therapeutic potential of this compound. Until then, its profile in the context of preclinical in vivo efficacy and biomarker discovery remains uncharacterized.
Computational Chemistry and Advanced Molecular Modeling Studies of 2 Indolin 1 Yl Thiazol 4 Amine
Ligand-Based Drug Design Methodologies
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Indolin-1-yl)thiazol-4-amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the this compound scaffold, 2D and 3D-QSAR studies are pivotal in identifying the key physicochemical, electronic, and topological properties that govern their therapeutic potential.
In a typical QSAR study, a series of related compounds, such as derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, are analyzed. researchgate.net Their experimentally determined biological activities, often expressed as pIC50 values, are used as the dependent variable. researchgate.net A wide array of molecular descriptors, which quantify various aspects of the molecular structure, are calculated and serve as independent variables. researchgate.net Statistical methods like Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) are then employed to build a predictive model. researchgate.net
For instance, a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM-1 kinase inhibitors yielded a robust MLR model with a correlation coefficient (R²) of 0.927, indicating a strong correlation between the selected descriptors and the inhibitory activity. researchgate.net The reliability of such models is rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not included in the model generation. nih.govnih.gov A reliable QSAR model should be able to accurately predict the activities of these external compounds. nih.gov
The insights gained from these models are crucial for the rational design of new, more potent derivatives. For example, the model might reveal that increased hydrophobicity in a specific region of the molecule or the presence of a hydrogen bond donor at a particular position enhances activity.
Table 1: Example of Statistical Parameters in a QSAR Study for Indole-Thiadiazole Derivatives This table is representative of data found in QSAR studies and is for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| N | 22 | Number of compounds in the dataset. |
| R² | 0.927 | The coefficient of determination, indicating the goodness of fit of the model. |
| Q² (LOO) | 0.861 | The cross-validated correlation coefficient, indicating the predictive ability of the model. |
| F-value | 45.6 | The F-statistic, indicating the overall significance of the regression model. |
| Standard Error | 0.25 | The standard deviation of the residuals. |
Data is illustrative based on findings for similar structures. researchgate.net
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These methods are particularly useful for optimizing lead compounds.
In these analyses, a set of active molecules, such as thiazolidin-4-one derivatives, are aligned or superimposed based on a common substructure. nih.govresearchgate.net The aligned molecules are then placed in a 3D grid.
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. nih.gov
CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The resulting field values are then correlated with the biological activities of the compounds using Partial Least Squares (PLS) analysis. nih.gov The results are visualized as 3D contour maps, which highlight regions in space where modifications to the molecule are likely to increase or decrease activity. nih.gov For example, a green contour map in a CoMFA plot typically indicates a region where bulky substituents are favored, while a blue contour map in a CoMSIA plot might suggest that an electropositive group is beneficial for activity.
Studies on related heterocyclic scaffolds like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have successfully used CoMFA and CoMSIA to elucidate the structural requirements for inhibiting targets like PIM2 kinase. nih.gov These models often yield high cross-validated r² (q²) values, demonstrating their strong predictive power. nih.gov
Table 2: Statistical Results from a Representative CoMFA/CoMSIA Study This table is based on typical results for thiazole (B1198619) and indole (B1671886) derivatives. nih.govnih.gov
| Model | q² | r² | r²_pred (Test Set) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.683 | 0.945 | 0.735 | Steric (55%), Electrostatic (45%) |
| CoMSIA | 0.678 | 0.923 | 0.739 | Steric (20%), Electrostatic (30%), Hydrophobic (25%), H-bond Donor (15%), H-bond Acceptor (10%) |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive r² for the external test set. Values are illustrative based on published data for similar scaffolds. nih.govnih.gov
Pharmacophore Generation, Alignment, and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com
Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. mdpi.comnih.gov This process, known as virtual screening, is a cost-effective method for identifying new potential drug candidates. nih.gov
For scaffolds related to this compound, pharmacophore modeling can identify crucial interaction points. For example, a model for 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives identified the 1H-indole moiety and hydrogen bond acceptor features as critical for antibacterial activity. mdpi.com The generated models can then be used to screen libraries, and the resulting hits are often subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. nih.gov
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to design and predict how a ligand will bind.
High-Throughput and Precision Molecular Docking Studies with Proposed Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). physchemres.org This technique is instrumental in understanding the binding mode of this compound derivatives at the atomic level.
The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). impactfactor.org Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. impactfactor.org
Docking studies on related thiazole and indole derivatives have been performed against various biological targets, including enzymes like Cyclooxygenase-2 (COX-2), kinases (e.g., CDK2, PIM-1), and microbial enzymes like E. coli MurB. researchgate.netmdpi.commdpi.comnih.gov The results of these studies, often presented as a binding energy or docking score, help to:
Predict the most likely binding pose of the compound.
Identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-pi stacking). nih.gov
Explain the structure-activity relationships observed in a series of compounds.
Prioritize compounds for experimental testing.
For example, docking of 1-(substituted phenyl aminomethyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-one derivatives into the active site of COX-2 revealed binding scores that correlated with their anti-inflammatory activity. mdpi.com Similarly, docking of thiazole derivatives into the lanosterol (B1674476) 14a-demethylase of C. albicans helped to elucidate their antifungal mechanism. mdpi.com
Table 3: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets This table is for illustrative purposes and compiles typical data from multiple studies on related compounds.
| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indolin-2-one Thiazole Derivatives | COX-2 (3NT1) | -7.077 | Tyr385, Ser530, Arg120 |
| Thiazolidinone Derivatives | C. albicans Lanosterol 14α-demethylase (5V5Z) | -6.8 | Heme group, Tyr132 |
| Indolyl-Thiadiazol-Amine Derivatives | PIM-1 Kinase (4X7Q) | -9.5 | Lys67, Glu121, Leu120 |
| Thiazolyl-pyrimidine Derivatives | CDK2 (1H1S) | -8.2 | Gln85, Lys89, Asp145 |
Data is illustrative based on findings for similar structures. researchgate.netmdpi.commdpi.comnih.gov
Comprehensive Molecular Dynamics Simulations for Binding Stability, Conformational Analysis, and Protein-Ligand Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. physchemres.org
For a protein-ligand complex, an MD simulation can:
Assess the stability of the docked pose over a period of nanoseconds. physchemres.orgmdpi.com
Reveal conformational changes in both the protein and the ligand upon binding.
Provide a more accurate characterization of the protein-ligand interactions, including the role of water molecules in the binding site.
Be used to calculate binding free energies, which can provide a more rigorous estimate of binding affinity than docking scores. nih.gov
MD simulations of thiazole derivatives complexed with their target proteins have shown that stable ligand binding is characterized by low root-mean-square deviation (RMSD) values for the ligand and protein backbone over the simulation time. physchemres.orgmdpi.com Analysis of the simulation trajectory can also provide root-mean-square fluctuation (RMSF) data, which indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. mdpi.com These simulations are crucial for validating docking results and gaining a deeper understanding of the molecular recognition process. dntb.gov.ua
Advanced Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, FEP)
To predict the binding affinity of a ligand to its protein target, computational methods that go beyond simple docking scores are essential. Advanced binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Free Energy Perturbation (FEP), offer more accurate estimations.
These methods calculate the free energy of binding by considering various energetic contributions. nih.govontosight.aifrontiersin.org The general principle involves calculating the free energy of the protein-ligand complex and subtracting the free energies of the isolated protein and ligand. nih.gov MM/PBSA and MM/GBSA are popular "end-point" methods that analyze snapshots from molecular dynamics (MD) simulations. nih.govfrontiersin.org The binding free energy is calculated based on molecular mechanics energy, solvation free energy, and conformational entropy. nih.gov The solvation energy is split into polar and non-polar components. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.govnih.govresearchgate.net These methods have been successfully applied to numerous systems, though their accuracy can be system-dependent. nih.gov
For instance, MM-GBSA has been used to probe the binding affinities of various small molecules, calculating the contributions of electrostatic and van der Waals energies to the total binding free energy. researchgate.net While MM/PBSA and MM/GBSA are computationally efficient for ranking compounds, they are generally less accurate than alchemical free energy methods like FEP. nih.gov
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method based on statistical mechanics. nih.govwikipedia.org It calculates the free energy difference between two states by simulating a non-physical, or "alchemical," transformation of one molecule into another over a series of steps. cresset-group.com FEP has been shown to provide predictions that are more consistent with experimental binding potencies compared to MM/GBSA. nih.gov This technique is particularly valuable in the lead optimization phase of drug discovery, allowing for the accurate prediction of binding affinity changes resulting from small modifications to a ligand. wikipedia.orgcresset-group.com A FEP-guided scaffold hopping strategy has been successfully used to identify potent inhibitors with novel scaffolds. nih.gov
The table below illustrates the typical energy components that would be analyzed in an MM/GBSA study for a hypothetical complex of this compound with a target protein.
| Energy Component | Description | Example Value (kcal/mol) |
| ΔE_vdw | van der Waals Energy | -45.0 |
| ΔE_ele | Electrostatic Energy | -20.5 |
| ΔG_pol | Polar Solvation Energy | +25.0 |
| ΔG_nonpol | Non-polar Solvation Energy | -5.5 |
| ΔG_bind | Total Binding Free Energy | -46.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of a compound's structure, stability, and reactivity, which is crucial for drug design.
Analysis of Electronic Structure and Frontier Molecular Orbitals of this compound
The electronic character of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govjmchemsci.com The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. jmchemsci.comnih.gov
In studies of various heterocyclic compounds, including thiazole derivatives, FMO analysis is routinely used to understand their reactivity. nih.govresearchgate.net For example, analysis of azo-thiazole derivatives showed that compounds with smaller energy gaps were more prone to participate in electron transfer reactions. nih.gov Similarly, for natural indole compounds, the HOMO-LUMO gap was used to describe the molecule's chemical stability and biological reactivity. frontiersin.org The distribution of HOMO and LUMO orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. frontiersin.org
Below is a table showing representative FMO data for related heterocyclic compounds, illustrating the typical values obtained from such analyses.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Azo-thiazole derivative 3a | -6.99 | -5.33 | 1.66 | nih.gov |
| Azo-thiazole derivative 3c | -8.03 | -6.21 | 1.82 | nih.gov |
| Natural Indole (Gardflorine A) | -5.52 | -0.81 | 4.71 | nih.govfrontiersin.org |
| Natural Indole (Gardflorine B) | -4.81 | -0.65 | 4.16 | nih.govfrontiersin.org |
Note: These data are for related but different compounds and serve to illustrate the application of FMO analysis.
Prediction of Reactivity and Reaction Pathways via Quantum Chemical Descriptors
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. jmchemsci.comresearchgate.net These global reactivity descriptors provide a more nuanced understanding than the energy gap alone. Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.govjmchemsci.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov
Electronegativity (χ): The power of an atom or group to attract electrons. nih.gov
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system. nih.govjmchemsci.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. jmchemsci.com
These descriptors have been used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of compounds like indole derivatives. researchgate.net For instance, a study on azo-thiazole derivatives found that the compound with the highest chemical softness was more predisposed to electronic alterations and thus more reactive. nih.gov
| Quantum Chemical Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or polarization. |
| Chemical Softness (S) | 1 / η | Propensity to undergo electronic changes. |
| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Ability to attract electrons. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Detailed Conformational Analysis Using Density Functional Theory (DFT) Methods
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. DFT is a highly effective method for performing detailed conformational analysis. dergipark.org.trdergipark.org.trmdpi.com By systematically rotating the rotatable bonds within a molecule and calculating the energy of each resulting structure, a potential energy surface can be mapped to identify stable conformers (energy minima). dergipark.org.tr
For example, a conformational analysis of thiazole-5-carboxylic acid using DFT identified four stable conformers and calculated their relative energies, revealing the most stable planar and non-planar structures. dergipark.org.trdergipark.org.tr A similar study on thiazole-amino acid residues used DFT to show a preference for a semi-extended conformation stabilized by an intramolecular hydrogen bond. nih.gov Such analyses are critical for understanding how a molecule like this compound might present itself to a biological target. The identification of the lowest energy conformer(s) provides the most likely structure for use in subsequent molecular docking and dynamics simulations.
| Conformer of Thiazole-5-carboxylic acid | Relative Energy (kJ mol⁻¹) | Planarity |
| T5CA_1 | 0.00 | Planar |
| T5CA_2 | 0.14 | Planar |
| T5CA_3 | 27.11 | Non-planar |
| T5CA_4 | 29.84 | Non-planar |
Source: Data adapted from a study on thiazole-5-carboxylic acid. dergipark.org.trdergipark.org.tr
De Novo Design and Scaffold Hopping Methodologies for Novel this compound Analogues
A primary goal of computational chemistry in drug discovery is to design novel molecules with improved properties. De novo design and scaffold hopping are two powerful strategies for achieving this.
De novo design involves constructing novel ligands from scratch, often by placing fragments or atoms into the active site of a target protein and growing them into complete molecules. nih.gov This can also be template-based, where a known inhibitor is used as a starting point to design new compounds that retain key binding interactions while exploring new chemical space. nih.gov This approach has been successfully used to design novel kinase inhibitors. researchgate.netnih.gov For this compound, a de novo design approach could be used to generate analogues with different substituents on the indoline (B122111) or thiazole rings to optimize interactions with a specific target.
Scaffold hopping is a strategy that aims to replace the core structure (scaffold) of a known active compound with a chemically different one while preserving its biological activity. nih.govniper.gov.inpharmablock.com This is particularly useful for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming toxicity issues. niper.gov.in The indole scaffold is a common starting point for scaffold hopping due to its prevalence in bioactive compounds. nih.govrsc.orgmdpi.com For instance, researchers have successfully performed scaffold hopping from an indole to an indazole core to develop dual inhibitors of MCL-1/BCL-2. nih.govrsc.org Similarly, the thiazole ring could be replaced with other bioisosteric five-membered heterocycles.
The table below conceptualizes how these strategies could be applied to generate novel analogues of the parent compound.
| Design Strategy | Parent Scaffold | Hopped/New Scaffold | Potential New Analogue Example |
| Scaffold Hopping | Indoline | Indazole | 2-(Indazol-1-yl)thiazol-4-amine |
| Scaffold Hopping | Thiazole | Oxazole | 2-(Indolin-1-yl)oxazol-4-amine |
| De Novo Design | Indoline-Thiazole | Indoline-Thiazole (new substituents) | 2-(5-fluoro-indolin-1-yl)thiazol-4-amine |
Note: The listed analogues are hypothetical examples generated for illustrative purposes.
Advanced Analytical and Spectroscopic Characterization Techniques in 2 Indolin 1 Yl Thiazol 4 Amine Research
Comprehensive Spectroscopic Methods for Definitive Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together the molecular framework, identify functional groups, and confirm the elemental composition with high precision.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By mapping the chemical environments of magnetically active nuclei like ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial relationships of atoms.
For 2-(Indolin-1-yl)thiazol-4-amine, ¹H NMR would be used to identify all unique proton signals. The spectrum would be expected to show distinct signals for the protons on the indoline (B122111) ring, the thiazole (B1198619) ring, and the primary amine group. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton couplings, helping to establish the connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton, including the quaternary carbons of the thiazole and indoline rings that are not observed in ¹H NMR.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table presents predicted chemical shift (δ) ranges based on known values for similar structural motifs. Actual experimental values may vary.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indoline-H (Aromatic) | 6.8 - 7.5 | m | 4H |
| Indoline-CH₂ | 4.0 - 4.4 | t | 2H |
| Indoline-CH₂ | 3.1 - 3.4 | t | 2H |
| Thiazole-H | 6.0 - 6.5 | s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table presents predicted chemical shift (δ) ranges based on known values for similar structural motifs. Actual experimental values may vary.
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| Thiazole C=N | 165 - 170 |
| Thiazole C-NH₂ | 150 - 155 |
| Indoline C (Aromatic) | 110 - 150 |
| Thiazole CH | 95 - 105 |
| Indoline N-CH₂ | 50 - 55 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups. For this compound, key absorption bands would confirm the presence of the amine (N-H), aromatic (C-H, C=C), and thiazole ring (C=N, C-S) functionalities.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The spectrum for this compound would be expected to show characteristic absorption maxima (λ_max) due to the electronic transitions within the conjugated system formed by the thiazole and indoline rings.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Thiazole C=N | Stretch | 1610 - 1650 |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, allowing for the calculation of an exact elemental composition. For this compound (C₁₁H₁₁N₃S), HRMS would provide a measured mass that matches the calculated theoretical mass with a very low margin of error (typically < 5 ppm).
Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals the masses of stable fragments. Analysis of these fragments provides corroborating evidence for the proposed structure, as the fragmentation pattern must be consistent with the cleavage of the indoline and thiazole moieties.
Future Directions and Translational Research Prospects for 2 Indolin 1 Yl Thiazol 4 Amine
Exploration of Unconventional Biological Targets and Novel Therapeutic Modalities (Preclinical Context)
While initial studies have focused on established targets, the future of 2-(indolin-1-yl)thiazol-4-amine research lies in exploring less conventional biological pathways. The structural complexity of the scaffold suggests it may interact with a variety of biomolecules beyond its currently known targets.
Preclinical investigations are branching out to identify novel mechanisms of action. For instance, recent research on related thiazole (B1198619) derivatives has pointed towards immunomodulatory effects. One study found that derivatives of 1-(indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one could act as Toll-like receptor 7 (TLR7) agonists, inducing the secretion of cytokines like IL-12, TNF-α, and IFN-α, which are crucial for antiviral immune responses. nih.gov This opens up the possibility of developing this compound analogs as immunomodulatory agents for treating viral infections like Hepatitis B or certain cancers. nih.gov
Another area of exploration is the inhibition of enzymes involved in bacterial resistance and biofilm formation. Thiazolo-indolin-2-one derivatives have shown promise as inhibitors of Dihydrofolate Reductase (DHFR) and quorum sensing systems, which are critical for bacterial survival and virulence. johnshopkins.edu This suggests that the this compound scaffold could be adapted to combat multidrug-resistant bacterial infections. johnshopkins.edu
Future research should employ high-throughput screening against diverse panels of enzymes and receptors to uncover unexpected biological activities. Phenotypic screening, which assesses the effect of a compound on cell morphology or function without a preconceived target, could also reveal novel therapeutic applications.
Development of Advanced Targeted Delivery Systems for Enhanced Specificity and Efficacy
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in sufficient concentration without causing off-target effects. Advanced drug delivery systems offer a solution to this problem, and their application to the this compound scaffold is a critical area for future research. nih.govgrafiati.com
Nanoparticle-based carriers, such as liposomes and polymeric micelles, can improve the solubility, stability, and pharmacokinetic profile of drug candidates. mdpi.com These nanocarriers can be engineered to accumulate preferentially at the site of disease, such as a tumor, through the enhanced permeability and retention (EPR) effect (passive targeting). nih.gov
Furthermore, the surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells or other diseased tissues (active targeting). nih.gov This approach can significantly enhance the therapeutic index of a drug by increasing its local concentration at the target site while minimizing systemic exposure.
For the this compound scaffold, the development of such targeted delivery systems could be transformative. For example, in cancer therapy, conjugating this compound to an antibody that recognizes a tumor-specific antigen could lead to more potent and less toxic treatments.
Table 1: Potential Targeted Delivery Systems for this compound
| Delivery System | Targeting Strategy | Potential Advantages |
| Liposomes | Passive (EPR effect) or Active (ligand-targeted) | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery. mdpi.com |
| Polymeric Micelles | Passive (EPR effect) or Active (ligand-targeted) | High stability, small size for improved tissue penetration, can solubilize poorly water-soluble drugs. mdpi.com |
| Antibody-Drug Conjugates (ADCs) | Active (antibody-mediated) | High specificity for target cells, potential for potent cytotoxicity with reduced systemic toxicity. nih.gov |
Integration with Emerging Drug Discovery Paradigms (e.g., PROTACs, Covalent Inhibitors, Allosteric Modulators)
The versatility of the this compound scaffold makes it an ideal candidate for integration with cutting-edge drug discovery technologies.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound core could be developed into a warhead that binds to a protein of interest, and then linked to an E3 ligase-binding moiety. This approach could be used to target proteins that have been traditionally considered "undruggable."
Covalent Inhibitors: Covalent drugs form a permanent bond with their target protein, often leading to increased potency and a longer duration of action. nih.gov The this compound scaffold could be modified to include a reactive electrophilic group, or "warhead," that can form a covalent bond with a specific amino acid residue (like cysteine) in the active site of a target enzyme. nih.gov
Allosteric Modulators: Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov This can offer greater selectivity and a better safety profile compared to traditional orthosteric inhibitors. The this compound scaffold could be optimized through medicinal chemistry to favor binding to allosteric sites on key protein targets. nih.gov
Application of Chemoinformatics and Big Data Analytics for Identifying New Research Avenues
Chemoinformatics and big data analytics are powerful tools for accelerating drug discovery. By analyzing large datasets of chemical structures and biological activities, these methods can identify promising new research directions.
For the this compound scaffold, chemoinformatic approaches like quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of novel derivatives and guide the design of more potent and selective compounds. nih.gov Molecular docking simulations can provide insights into how these molecules bind to their targets, facilitating structure-based drug design. nih.govresearchgate.net
Furthermore, big data analytics can be used to mine existing biological and clinical data to identify new potential targets for this class of compounds. By correlating gene expression patterns with disease states, for example, it may be possible to identify novel therapeutic opportunities for this compound derivatives.
Table 2: Chemoinformatic Approaches for this compound Research
| Technique | Application | Potential Outcome |
| 3D-QSAR | Predict biological activity based on 3D structure. | Design of more potent and selective analogs. nih.gov |
| Molecular Docking | Simulate binding of a molecule to a protein target. | Understanding of binding mode and identification of key interactions. nih.govresearchgate.net |
| Virtual Screening | Screen large libraries of compounds against a target in silico. | Identification of new lead compounds with the this compound scaffold. |
| Pharmacophore Modeling | Identify common structural features required for activity. | Design of novel scaffolds with similar biological activity. nih.gov |
Design and Synthesis of Molecular Bioprobes and Imaging Agents Based on the this compound Scaffold
To better understand the biological activity of this compound derivatives, it is essential to develop tools to visualize and quantify their interactions with biological systems. Molecular bioprobes and imaging agents derived from this scaffold can serve this purpose.
By attaching a fluorescent tag or a positron-emitting radionuclide to the this compound core, researchers can create probes for use in fluorescence microscopy or positron emission tomography (PET) imaging, respectively. These tools would allow for the real-time visualization of the drug's distribution in cells and living organisms, as well as the quantification of target engagement.
The development of such probes would be invaluable for preclinical studies, helping to elucidate the mechanism of action, optimize dosing regimens, and assess the therapeutic efficacy of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Indolin-1-yl)thiazol-4-amine, and what critical reaction conditions must be controlled?
- Methodological Answer : A typical synthesis involves refluxing indoline derivatives with thiazole precursors in acetic acid with sodium acetate as a catalyst. For example, analogous reactions use 2-aminothiazol-4(5H)-one and 3-formylindole derivatives under acidic reflux (3–5 h) to form thiazole-indoline hybrids. Precise temperature control (100–120°C) and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiazole to aldehyde) are critical to avoid side products like uncyclized intermediates . Cyclization agents (e.g., H₂SO₄ or KI in NaOH) may also enhance yield, as seen in related thiadiazole syntheses .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : Combine FT-IR (to confirm NH₂ and C=N stretches at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively), ¹H/¹³C NMR (to assign aromatic protons and indoline-thiazole connectivity), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated in benzothiazole derivatives .
Q. What solvent systems are optimal for recrystallizing thiazole-indoline hybrids to ensure purity?
- Methodological Answer : Use polar aprotic solvents like DMF or DMSO for initial dissolution, followed by slow addition of acetic acid or ethanol to induce crystallization. For example, recrystallization from DMF/acetic acid (1:1 v/v) yields high-purity crystals, as shown in analogous indole-thiazole compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in the synthesis of this compound derivatives?
- Methodological Answer : Employ kinetic vs. thermodynamic control strategies. For instance, lower temperatures (60–80°C) favor cyclization over polymerization, while longer reaction times (8–12 h) improve yields. Catalytic Pd or Cu systems (e.g., Pd(OAc)₂) may suppress by-products in cross-coupling steps, as seen in quinazoline syntheses . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) to adjust conditions dynamically .
Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions on the thiazole ring of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-donating groups (e.g., NH₂) activate the C5 position of the thiazole ring for electrophilic attack. Solvent polarity (e.g., DMF vs. THF) and Lewis acid additives (e.g., ZnCl₂) further modulate selectivity, as observed in related thiazole functionalization studies .
Q. How can computational methods (e.g., molecular docking) be integrated with experimental SAR studies to optimize the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities against target proteins (e.g., kinases or antimicrobial targets). Validate with in vitro assays (e.g., MIC for antimicrobial activity). For example, QSAR models for thiazole derivatives correlate logP values (<3.5) with enhanced membrane permeability .
Data Analysis and Contradiction Resolution
Q. What analytical strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. X-ray) for thiazole-indoline hybrids?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. If X-ray data conflicts with solution-phase NMR (e.g., tautomeric forms), conduct variable-temperature NMR or solvent-dependent studies. For example, DMSO-d₆ may stabilize enol forms, while CDCl₃ favors keto tautomers .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Reproducibility issues in antimicrobial assays may arise from variations in inoculum size, as noted in benzothiazole studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
